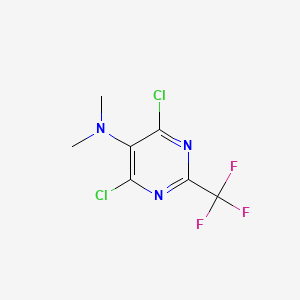
BDP TMR maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BDP TMR maleimide is a bright borondipyrromethene fluorophore designed for the TAMRA channel. This compound is particularly useful for conjugation with thiol groups, such as those found in protein side chains. It is known for its high quantum yield and photostability, making it an excellent choice for various fluorescence-based applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BDP TMR maleimide involves the reaction of borondipyrromethene (BDP) with maleimide derivatives. The maleimide group is highly reactive towards thiols, allowing for efficient conjugation . The typical reaction conditions include the use of organic solvents such as DMSO or DMF, and the reaction is often carried out under inert gas to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as HPLC or gel filtration .
Análisis De Reacciones Químicas
Types of Reactions
BDP TMR maleimide primarily undergoes substitution reactions with thiol groups. This reaction is highly selective and efficient, making it ideal for bioconjugation .
Common Reagents and Conditions
Reagents: Thiol-containing compounds, TCEP (tris-carboxyethylphosphine) for reducing disulfide bonds.
pH 7-7.5, use of organic co-solvents like DMSO or DMF, inert gas atmosphere .Major Products
The major product of the reaction between this compound and thiol groups is a stable thioether bond, which is useful for labeling proteins and other biomolecules .
Aplicaciones Científicas De Investigación
BDP TMR maleimide has a wide range of applications in scientific research:
Chemistry: Used in fluorescence polarization assays due to its high quantum yield and photostability.
Biology: Commonly used for labeling proteins and peptides, enabling the study of biological processes at the molecular level.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor various diseases.
Industry: Employed in the development of fluorescent probes and dyes for various industrial applications.
Mecanismo De Acción
BDP TMR maleimide exerts its effects through the formation of stable thioether bonds with thiol groups. This reaction is facilitated by the electrophilic nature of the maleimide group, which selectively reacts with thiols under mild conditions . The resulting conjugates are highly stable and retain the fluorescent properties of the BDP TMR dye .
Comparación Con Compuestos Similares
Similar Compounds
BDP TR maleimide: Similar to BDP TMR maleimide but with different spectral properties.
BDP TMR azide: Contains an azido group instead of a maleimide group, used for click chemistry reactions.
BDP TMR NHS ester: An amine-reactive derivative of BDP TMR, used for labeling amine groups.
Uniqueness
This compound stands out due to its high quantum yield, photostability, and specificity for thiol groups. These properties make it particularly useful for applications requiring long-term stability and high sensitivity .
Propiedades
Fórmula molecular |
C27H27BF2N4O4 |
|---|---|
Peso molecular |
520.3 g/mol |
Nombre IUPAC |
3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C27H27BF2N4O4/c1-17-22(9-11-25(35)31-14-15-32-26(36)12-13-27(32)37)18(2)33-24(17)16-20-6-10-23(34(20)28(33,29)30)19-4-7-21(38-3)8-5-19/h4-8,10,12-13,16H,9,11,14-15H2,1-3H3,(H,31,35) |
Clave InChI |
ZWNBTDYYMRVBDW-UHFFFAOYSA-N |
SMILES canónico |
[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)NCCN5C(=O)C=CC5=O)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



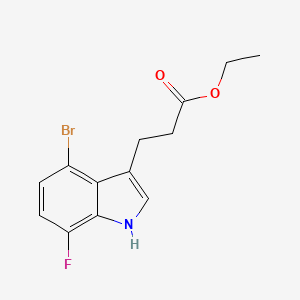
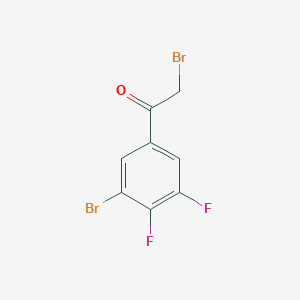
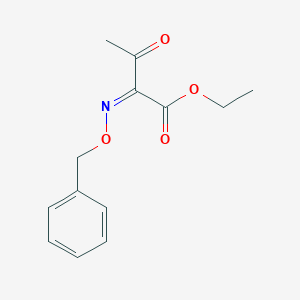
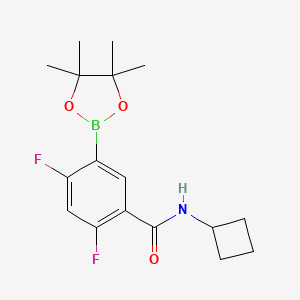
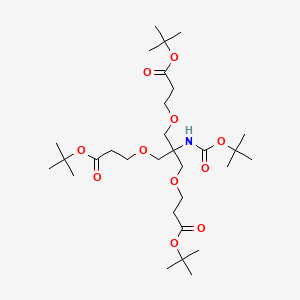

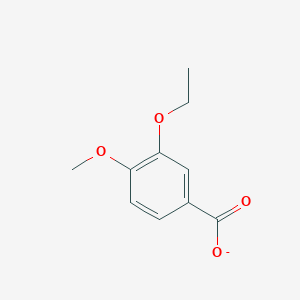
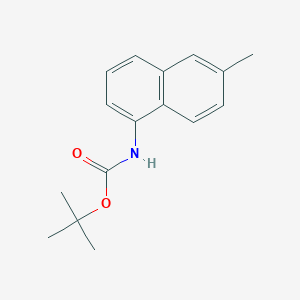
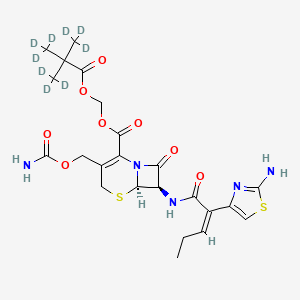
![2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine](/img/structure/B13718765.png)

![2-Bromoethyl-1-[2-Fmoc-3-O-tert-butyldimethylsilyl]-D-erythro-sphingosylphosphate](/img/structure/B13718782.png)
